molecular formula C11H12ClF5N2O B4052705 N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride

N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride

Cat. No.: B4052705
M. Wt: 318.67 g/mol
InChI Key: HUPYPQCVONFUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C11H12ClF5N2O and its molecular weight is 318.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0558315 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer Disease Diagnosis and Monitoring

N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride derivatives have been utilized in the localization and load determination of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living Alzheimer's disease (AD) patients using positron emission tomography (PET). This noninvasive technique aids in the diagnostic assessment and monitoring of AD progression, offering a significant advancement in understanding and treating this condition (Shoghi-Jadid et al., 2002).

Bioconjugation Techniques

The compound has been involved in bioconjugation techniques, specifically in the preparation of active esters of carboxyfluorescein, which are crucial for labeling peptides, proteins, and antibodies for biochemical studies. This method enables the creation of highly pure succinimidyl and pentafluorophenyl active esters, facilitating various biological and medical research applications (Adamczyk et al., 1997).

Novel Insecticidal Applications

Research has identified this compound derivatives as a novel class of insecticides with exceptional activity against lepidopterous pests, including those resistant to other insecticides. This discovery has potential applications in agriculture for the management of pest populations, contributing to the development of more effective and environmentally friendly pest control methods (Tohnishi et al., 2005).

Chemotherapeutic Research

In the field of oncology, derivatives of this compound have been explored for their potential as chemotherapeutic agents. Studies focus on their ability to target specific cancer cells without harming normal cells, offering a promising avenue for the development of more effective and less toxic cancer treatments (Palmer et al., 1995).

Gastrointestinal Research

Research has also extended into the effects of this compound derivatives on gastrointestinal motility, showing potential applications in treating disorders such as functional constipation. This reflects the compound's versatility and potential in developing new treatments for a range of gastrointestinal disorders (Tsubouchi et al., 2003).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F5N2O.ClH/c1-18(2)4-3-17-11(19)5-6(12)8(14)10(16)9(15)7(5)13;/h3-4H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYPQCVONFUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.